molecular formula C8H10FNO2S B1238135 2-(2-Aminoethyl)benzenesulfonyl fluoride

2-(2-Aminoethyl)benzenesulfonyl fluoride

Cat. No.: B1238135
M. Wt: 203.24 g/mol
InChI Key: TZJAEGCLMLTGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminoethyl)benzenesulfonyl fluoride is a primary amine.

Scientific Research Applications

Inhibition of Embryo Implantation

2-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) has been observed to inhibit embryo implantation in vivo. In studies conducted on rats and mice, AEBSF demonstrated a dose-dependent inhibitory effect on embryo implantation, suggesting its potential as a leading compound for novel contraceptives. This effect is attributed to AEBSF's interference in the extracellular matrix remodeling process, crucial for successful embryo implantation. Importantly, the anti-implantation effect of AEBSF was found to be reversible, indicating that its contraceptive effects could be temporary and controlled (Jiang et al., 2011; Sun et al., 2007).

Cell Adhesion and Protein Secretion

AEBSF has also been shown to impact cell adhesion and protein secretion patterns in vitro. Studies using co-culture models of mouse blastocysts-endometrial cells and human umbilical vein endothelial cells (HUVECs)-HeLa cells revealed that AEBSF could disrupt the growth and adhesion of these cells. Moreover, AEBSF treatment resulted in altered protein secretion patterns in co-cultured HUVEC-HeLa cells, suggesting its role in modulating cell-cell interactions and possibly affecting various biological processes such as inflammation, tumor metastasis, and wound healing (Jiang et al., 2011).

Hydrolysis Kinetics and Stability

Research on the hydrolysis kinetics of AEBSF has provided insights into its stability and efficacy as a protease inhibitor in different environments. AEBSF undergoes hydrolysis to form an inactive compound, 4-(2-aminoethyl)benzenesulfonic acid, under conditions simulating cell culture. The rate of hydrolysis is influenced by factors such as pH and temperature, which are critical for optimizing AEBSF's use in cell-culture media to control product clipping during the development of biopharmaceuticals (Huang et al., 2018).

Chemical Synthesis and Library Development

AEBSF has been utilized in the design, synthesis, and evaluation of a covalent inhibitor library, showcasing its versatility in combinatorial chemistry. This involves the multigram synthesis of (chlorosulfonyl)benzenesulfonyl fluorides, including AEBSF, and their selective modification to create diverse covalent fragments. These fragments have been screened against model enzymes such as trypsin, identifying several inhibitors with significant activity. This highlights AEBSF's potential in facilitating the discovery and development of new therapeutic agents through combinatorial chemistry approaches (Tolmachova et al., 2018).

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-aminoethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H10FNO2S/c9-13(11,12)8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2

InChI Key

TZJAEGCLMLTGRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCN)S(=O)(=O)F

Canonical SMILES

C1=CC=C(C(=C1)CCN)S(=O)(=O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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